molecular formula C16H16N4O B13324155 11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one

11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one

Cat. No.: B13324155
M. Wt: 280.32 g/mol
InChI Key: YAYUTILACZWCEW-UHFFFAOYSA-N
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Description

11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5-trien-8-one is a nitrogen-rich tricyclic compound featuring a benzyl substituent at the 11-position. Its structure comprises a fused bicyclic system with four nitrogen atoms distributed across the tridecane backbone, creating a rigid, planar framework. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, though its specific applications remain under investigation.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

11-benzyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5-trien-8-one

InChI

InChI=1S/C16H16N4O/c21-16-13-11-19(10-12-4-2-1-3-5-12)9-7-14(13)20-15(18-16)6-8-17-20/h1-6,8H,7,9-11H2,(H,18,21)

InChI Key

YAYUTILACZWCEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N3C(=CC=N3)NC2=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural and Functional Differences

Property 11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5-trien-8-one 12-Oxa-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraen-13-one
Substituent Benzyl group at position 11 Oxygen atom (oxa) at position 12
Nitrogen Distribution N at positions 2, 3, 7, 11 N at positions 2, 3, 5, 7
Ring System Tricyclic with fused bicyclic core Similar tricyclic framework with oxa substitution
Availability Not commercially discontinued (assumed) Discontinued in all quantities (1g, 2.5g, 50mg–500mg)

Key Observations

Substituent Impact : The benzyl group in the target compound likely enhances lipophilicity compared to the oxygen-containing analog, which may improve membrane permeability in biological systems. Conversely, the oxa-substituted derivative’s polar oxygen atom could increase aqueous solubility .

Synthetic Viability : The discontinuation of the oxa-analog across all quantities suggests challenges in synthesis, stability, or demand. The benzyl variant’s persistence in research (by assumption) may indicate better synthetic reproducibility or functional relevance.

Electronic Effects : The benzyl group’s electron-donating properties could modulate the electron density of the tricyclic core, altering reactivity in cycloaddition or nucleophilic substitution reactions compared to the oxa derivative.

Research Findings

  • No direct pharmacological or catalytic data are available for either compound in public domains. However, the structural dissimilarity implies divergent applications. For example: The benzyl derivative’s aromaticity may favor interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors). The oxa-analog’s electronegative oxygen might suit coordination chemistry or serve as a hydrogen-bond acceptor.

Biological Activity

11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one is a complex organic compound notable for its unique tricyclic structure containing four nitrogen atoms. This compound is part of the tetraazatricycle family, which is recognized for potential biological activities and applications in medicinal chemistry. The benzyl group attached to the structure enhances its lipophilicity, influencing its interaction with various biological targets.

The molecular formula of this compound is C16H16N4OC_{16}H_{16}N_{4}O with a molecular weight of 280.32 g/mol. Its structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • Mechanism : The compound may disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.

Anticancer Properties

Several studies have explored the anticancer potential of tetraazatricycle derivatives:

  • Inhibition of Tumor Growth : Preliminary data suggest that this compound can inhibit the proliferation of cancer cells in vitro.
  • Case Study : A study showed that derivatives of tetraazatricycles could induce apoptosis in breast cancer cell lines through modulation of apoptotic pathways.

Enzyme Inhibition

This compound may interact with specific enzymes or receptors:

  • Target Enzymes : It has been suggested that it could act as an inhibitor for certain kinases involved in cancer progression.
  • Research Finding : Enzyme assays demonstrate that the compound can effectively inhibit serine/threonine protein kinases similar to other known inhibitors.

Comparative Analysis

To better understand the potential of this compound relative to other compounds in its class:

Compound NameStructure TypeUnique Features
7-Oxa-2-Azatricyclo[7.4.0.0]trideca-1(9),10,12-trien-3-oneTetraazatricycleContains oxygen instead of nitrogen
Ethyl 13-(4-Chlorophenyl)-11-methyl-6-OxoTetraazatricycleChlorine substitution affecting reactivity
BenzylamineMonocyclic amineSimpler structure with single amine functionality

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step synthetic routes utilizing various reagents such as oxidizing and reducing agents . Interaction studies focus on how this compound interacts with biological macromolecules like proteins and nucleic acids to elucidate its pharmacodynamics and pharmacokinetics.

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